molecular formula C11H8F2N2O2 B11797635 2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid

2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B11797635
M. Wt: 238.19 g/mol
InChI Key: ITDJEUVOWVWMRM-UHFFFAOYSA-N
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Description

2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid is a chemical compound that features a pyrazole ring substituted with a 3,5-difluorophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a hydrazone with suitable reagents to form the pyrazole ring . The 3,5-difluorophenyl group can be introduced via a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific functional groups involved.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and fluorinated aromatic compounds. Examples include:

Uniqueness

2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid is unique due to the specific combination of the pyrazole ring, the 3,5-difluorophenyl group, and the acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H8F2N2O2

Molecular Weight

238.19 g/mol

IUPAC Name

2-[4-(3,5-difluorophenyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C11H8F2N2O2/c12-9-1-7(2-10(13)3-9)8-4-14-15(5-8)6-11(16)17/h1-5H,6H2,(H,16,17)

InChI Key

ITDJEUVOWVWMRM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=CN(N=C2)CC(=O)O

Origin of Product

United States

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